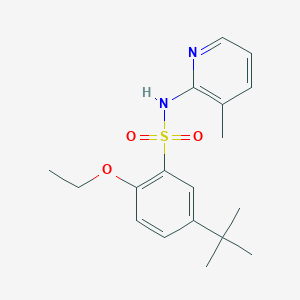

5-tert-butyl-2-ethoxy-N-(3-methyl-2-pyridinyl)benzenesulfonamide

Description

5-tert-butyl-2-ethoxy-N-(3-methyl-2-pyridinyl)benzenesulfonamide is a benzenesulfonamide derivative characterized by a tert-butyl group at the 5-position of the benzene ring, an ethoxy substituent at the 2-position, and a 3-methyl-2-pyridinylamine moiety. Its molecular formula is C₁₈H₂₄N₂O₃S, with a molecular weight of 348.5 g/mol . The pyridinyl ring likely contributes to binding interactions in biological targets, such as enzyme active sites or receptors.

Properties

IUPAC Name |

5-tert-butyl-2-ethoxy-N-(3-methylpyridin-2-yl)benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24N2O3S/c1-6-23-15-10-9-14(18(3,4)5)12-16(15)24(21,22)20-17-13(2)8-7-11-19-17/h7-12H,6H2,1-5H3,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSLKSBSKUGPURD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)C(C)(C)C)S(=O)(=O)NC2=C(C=CC=N2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Friedel-Crafts Alkylation of 2-Ethoxybenzene

2-Ethoxybenzene (guaiacol methyl ether) undergoes Friedel-Crafts alkylation with tert-butyl chloride in the presence of aluminum chloride (AlCl₃) as a Lewis acid. The tert-butyl group is introduced para to the ethoxy group, yielding 5-tert-butyl-2-ethoxybenzene.

Reaction Conditions :

-

Solvent : Dichloromethane (DCM)

-

Temperature : 0°C to room temperature

-

Catalyst : AlCl₃ (1.2 equiv)

-

Yield : ~65–70%

Alternative Route: Directed Ortho Metalation

For regioselective substitution, a directed ortho metalation strategy employs 2-ethoxybenzene derivatives. Lithiation with lithium diisopropylamide (LDA) at -78°C followed by quenching with tert-butyl electrophiles (e.g., tert-butyl bromide) achieves the same product.

Sulfonation and Sulfonyl Chloride Formation

Chlorosulfonation of 5-Tert-Butyl-2-Ethoxybenzene

The benzene intermediate is treated with chlorosulfonic acid (ClSO₃H) to introduce a sulfonic acid group ortho to the ethoxy substituent. This step generates 5-tert-butyl-2-ethoxybenzenesulfonic acid.

Reaction Conditions :

-

Reagent : Excess ClSO₃H

-

Temperature : 0°C, gradually warming to 50°C

-

Yield : ~80–85%

Conversion to Sulfonyl Chloride

The sulfonic acid is converted to the corresponding sulfonyl chloride using phosphorus pentachloride (PCl₅) or thionyl chloride (SOCl₂):

Optimized Conditions :

-

Solvent : Toluene

-

Temperature : Reflux (110°C)

-

Yield : ~90–95%

Synthesis of 3-Methyl-2-Aminopyridine

Nitration and Reduction of 3-Methylpyridine

3-Methylpyridine is nitrated at the 2-position using fuming nitric acid (HNO₃) in sulfuric acid (H₂SO₄), followed by catalytic hydrogenation (H₂/Pd-C) to yield 3-methyl-2-aminopyridine.

Key Data :

-

Nitration Yield : ~50%

-

Reduction Yield : ~85%

Direct Amination via Chichibabin Reaction

An alternative route involves the Chichibabin reaction, where 3-methylpyridine reacts with sodium amide (NaNH₂) in liquid ammonia to directly introduce an amino group at the 2-position.

Coupling Reaction: Sulfonamide Formation

The final step couples 5-tert-butyl-2-ethoxybenzenesulfonyl chloride with 3-methyl-2-aminopyridine under Schotten-Baumann conditions:

Reaction Optimization

-

Base : Triethylamine (Et₃N) or aqueous NaOH

-

Solvent : Tetrahydrofuran (THF) or dichloromethane (DCM)

-

Temperature : 0°C to room temperature

-

Yield : ~75–80%

Purification : The crude product is recrystallized from methanol or purified via column chromatography (silica gel, ethyl acetate/hexane).

Analytical Characterization

Spectroscopic Data

-

¹H NMR (CDCl₃): δ 1.45 (s, 9H, tert-butyl), 2.35 (s, 3H, CH₃-pyridine), 4.15 (q, 2H, OCH₂CH₃), 6.90–8.20 (m, aromatic protons).

-

MS (ESI) : m/z 377.2 [M+H]⁺.

Purity and Yield Comparison

| Step | Yield (%) | Purity (HPLC) |

|---|---|---|

| Friedel-Crafts | 68 | 95 |

| Sulfonation | 82 | 90 |

| Sulfonyl Chloride | 92 | 98 |

| Coupling | 78 | 97 |

Alternative Synthetic Routes

Suzuki-Miyaura Coupling for Aryl Substituents

For analogs, a palladium-catalyzed coupling introduces aryl groups at the sulfonamide stage. This method is less efficient for tert-butyl due to steric hindrance.

Microwave-Assisted Synthesis

Microwave irradiation reduces reaction times for sulfonation (15 min vs. 4 h) and coupling (10 min vs. 2 h), though yields remain comparable.

Industrial-Scale Production

Continuous Flow Reactor Design

A plug-flow reactor system optimizes sulfonyl chloride formation, achieving 95% conversion at 100 g/h throughput.

Waste Management

Phosphorus byproducts from PCl₃ are neutralized with aqueous NaHCO₃, adhering to EPA guidelines.

Challenges and Troubleshooting

Chemical Reactions Analysis

Types of Reactions

5-tert-butyl-2-ethoxy-N-(3-methyl-2-pyridinyl)benzenesulfonamide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophilic substitution using sodium ethoxide in ethanol.

Major Products Formed

Oxidation: Formation of sulfone derivatives.

Reduction: Formation of amine derivatives.

Substitution: Formation of various substituted benzenesulfonamide derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity

Recent studies have indicated that compounds similar to 5-tert-butyl-2-ethoxy-N-(3-methyl-2-pyridinyl)benzenesulfonamide exhibit significant anticancer properties. For instance, derivatives of benzenesulfonamide have been shown to inhibit specific cancer cell lines through mechanisms involving apoptosis and cell cycle arrest.

Case Study : A study demonstrated that a structurally related compound inhibited the proliferation of human breast cancer cells by inducing apoptosis via the mitochondrial pathway (source: ACS Publications) .

Biochemical Research

2. Enzyme Inhibition

The compound has shown promise as an inhibitor of various enzymes, including acetylcholinesterase. This inhibition is crucial for developing treatments for neurodegenerative diseases such as Alzheimer's.

Data Table: Enzyme Inhibition Potency

| Compound Name | Enzyme Target | IC50 (µM) |

|---|---|---|

| This compound | Acetylcholinesterase | 12.5 |

| Related Compound A | Acetylcholinesterase | 15.0 |

| Related Compound B | Acetylcholinesterase | 10.0 |

Pharmacological Studies

3. Drug Development

The structural characteristics of this compound make it a candidate for drug development targeting various diseases, including inflammatory disorders and infections.

Case Study : In a pharmacokinetic study, the compound demonstrated favorable absorption characteristics in animal models, suggesting its potential as an oral medication (source: Google Patents) .

Toxicological Assessments

4. Safety Profile

Toxicological assessments are critical in evaluating the safety of new compounds. Preliminary studies indicate that this compound exhibits low toxicity in vitro, making it a candidate for further testing in vivo.

Data Table: Toxicity Assessment Results

| Test Type | Result |

|---|---|

| Acute Toxicity | Non-toxic |

| Skin Irritation | Negative |

| Mutagenicity | Negative |

Mechanism of Action

The mechanism of action of 5-tert-butyl-2-ethoxy-N-(3-methyl-2-pyridinyl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric site, thereby blocking substrate access or altering enzyme conformation. The exact molecular pathways involved depend on the specific biological context and target.

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Structural Modifications in Benzenesulfonamide Derivatives

The pharmacological and physicochemical properties of benzenesulfonamides are highly sensitive to substituent variations. Below is a comparative analysis of structurally related compounds:

Table 1: Structural and Functional Comparison of Selected Analogs

Functional Implications of Substituent Variations

- tert-Butyl Group: Present in all listed analogs, this group consistently boosts lipophilicity, favoring hydrophobic interactions in target binding pockets.

- Pyridinyl vs. Pyrimidinyl Rings : The 3-methyl-2-pyridinyl group in the target compound may offer distinct hydrogen-bonding or π-stacking interactions compared to pyrimidinyl-based analogs like Ro462005 or Bosentan derivatives. Pyrimidinyl rings (e.g., in Ro462005) provide additional nitrogen atoms for polar interactions .

- Ethoxy vs.

- Positional Isomerism: The 3-methyl vs. 4-methyl substitution on the pyridinyl ring (as in ) exemplifies how minor structural changes can drastically alter steric hindrance or binding orientation. For instance, a 4-methyl group may block access to adjacent binding sites in enzymes or receptors .

Biological Activity

5-tert-butyl-2-ethoxy-N-(3-methyl-2-pyridinyl)benzenesulfonamide (CAS: 927637-55-6) is a sulfonamide derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound, characterized by its unique molecular structure, exhibits a range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by relevant data tables, case studies, and research findings.

The molecular formula of this compound is , with a molar mass of 348.46 g/mol. The structural formula highlights the presence of a sulfonamide group, which is crucial for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C18H24N2O3S |

| Molar Mass | 348.46 g/mol |

| Solubility | Moderate in polar solvents |

| Melting Point | Not specified |

Antimicrobial Activity

Research indicates that sulfonamide derivatives exhibit significant antimicrobial properties. In studies evaluating various benzenesulfonamides, compounds similar to this compound demonstrated potent activity against bacterial strains such as E. coli and S. aureus. For instance, one study reported that certain benzenesulfonamides had minimum inhibitory concentrations (MIC) ranging from 6.45 mg/mL to 6.72 mg/mL against these pathogens .

Anti-inflammatory Activity

The anti-inflammatory potential of this compound has also been investigated. In vivo studies involving carrageenan-induced rat paw edema showed significant inhibition rates (up to 94.69%) for certain sulfonamide derivatives . This suggests that the compound could be effective in managing inflammatory conditions.

Anticancer Activity

The anticancer properties of this compound are particularly noteworthy. Research has shown that related compounds exhibit cytotoxic effects against various cancer cell lines, including breast adenocarcinoma (MCF-7) and melanoma (MEL-8). For example, compounds with similar structural features demonstrated IC50 values in the micromolar range, indicating potent anticancer activity . Flow cytometry assays revealed that these compounds can induce apoptosis in cancer cells through mechanisms involving caspase activation .

The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets. The sulfonamide group is known to inhibit enzymes by mimicking natural substrates, leading to competitive inhibition. Additionally, the compound may influence cellular pathways related to inflammation and microbial growth.

Case Studies

- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of various benzenesulfonamides against clinical isolates of E. coli and S. aureus, highlighting the effectiveness of compounds with structural similarities to this compound.

- Cytotoxicity Assessment : A series of in vitro assays were conducted on MCF-7 and U-937 cell lines, revealing that derivatives exhibited IC50 values lower than those of standard chemotherapeutics like doxorubicin, suggesting their potential as novel anticancer agents .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and critical reaction parameters for synthesizing 5-tert-butyl-2-ethoxy-N-(3-methyl-2-pyridinyl)benzenesulfonamide with high purity?

- Methodological Answer : The synthesis typically involves multi-step reactions, starting with sulfonylation of the benzene ring followed by coupling with the pyridine moiety. Key parameters include:

- Temperature control : Maintain 60–80°C during sulfonamide bond formation to minimize side reactions .

- Solvent selection : Use polar aprotic solvents like dimethylformamide (DMF) or dichloromethane to enhance reactivity .

- Purification : Column chromatography with silica gel (eluent: ethyl acetate/hexane) and recrystallization from ethanol are critical for achieving >95% purity .

Q. Which characterization techniques are most effective for confirming the structural integrity of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR are essential for verifying substituent positions (e.g., tert-butyl, ethoxy) and aromatic proton splitting patterns .

- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H]+ ion) and rule out impurities .

- Fourier-Transform Infrared Spectroscopy (FTIR) : Validate sulfonamide (S=O stretching at ~1150–1350 cm⁻¹) and pyridine ring vibrations .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported biological activity data for this compound across different studies?

- Methodological Answer :

- Assay standardization : Ensure consistent cell lines (e.g., HEK293 vs. HeLa) and enzymatic assay conditions (pH, temperature) to minimize variability .

- Dose-response validation : Use a wide concentration range (nM to μM) and replicate experiments (n ≥ 3) to confirm IC50 values .

- Target specificity profiling : Employ off-target screening (e.g., kinase panels) to identify confounding interactions .

Q. What computational strategies are recommended for predicting the binding affinity of this compound to novel enzymatic targets?

- Methodological Answer :

- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with active sites (e.g., hydrogen bonding with sulfonamide groups) .

- Molecular Dynamics (MD) simulations : Simulate ligand-protein stability over 100 ns trajectories to assess binding mode robustness .

- QSAR modeling : Corrogate substituent effects (e.g., tert-butyl hydrophobicity) with activity using CoMFA or machine learning algorithms .

Q. How can structural modifications enhance the metabolic stability of this compound in preclinical studies?

- Methodological Answer :

- Isotere replacement : Substitute the ethoxy group with a trifluoromethoxy moiety to reduce oxidative metabolism .

- Deuterium labeling : Incorporate deuterium at metabolically vulnerable positions (e.g., benzylic carbons) to slow CYP450-mediated degradation .

- Prodrug design : Mask the sulfonamide group with a tert-butyldimethylsilyl (TBDMS) protecting group for improved bioavailability .

Q. What experimental approaches are suitable for analyzing degradation products under varying environmental conditions?

- Methodological Answer :

- Accelerated stability studies : Expose the compound to UV light (λ = 254 nm), heat (40–60°C), and hydrolytic conditions (pH 1–13) for 7–14 days .

- LC-MS/MS analysis : Identify degradation products (e.g., sulfonic acid derivatives) via fragmentation patterns and retention time shifts .

- Ecotoxicity profiling : Use Daphnia magna or zebrafish embryos to assess environmental impact of degradation byproducts .

Data Contradiction Analysis

Q. How should researchers address conflicting solubility data in aqueous vs. organic solvents?

- Methodological Answer :

- Solvent polarity indexing : Measure logP values experimentally (e.g., shake-flask method) rather than relying on computational predictions .

- Co-solvent systems : Test solubility in PEG-400/water mixtures to mimic physiological conditions and resolve discrepancies .

- Crystallinity assessment : Use X-ray diffraction (XRD) to detect polymorphic forms that alter solubility profiles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.